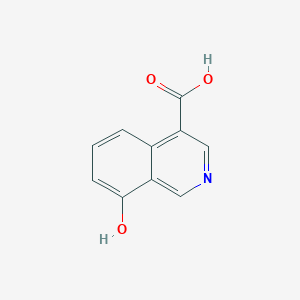

8-Hydroxyisoquinoline-4-carboxylic acid

Description

Significance of the Isoquinoline (B145761) Core in Chemical Biology Research

The isoquinoline nucleus is a fundamental building block in numerous biologically active compounds, particularly in the extensive family of isoquinoline alkaloids. rsc.orgalfa-chemistry.com Derived from amino acid precursors like tyrosine or phenylalanine, these natural products display a remarkable diversity in structure and function. rsc.org This structural variety has made the isoquinoline core a focal point for chemical biologists and medicinal chemists.

The pharmacological relevance of the isoquinoline scaffold is exceptionally broad, with derivatives demonstrating a range of therapeutic effects. These include antitumor, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. alfa-chemistry.comwisdomlib.org The ability of the isoquinoline ring system to be readily functionalized allows for the fine-tuning of its biological activity and pharmacokinetic profiles, making it an attractive template for designing novel drugs. nbinno.com

In chemical biology, isoquinoline derivatives are utilized as molecular probes to investigate biological pathways and enzyme functions. Their inherent physicochemical properties, including the ability to intercalate into DNA and interact with various protein targets, make them valuable tools for elucidating complex cellular mechanisms. alfa-chemistry.com The continuous exploration of both naturally occurring and synthetically modified isoquinolines continues to uncover new biological activities and therapeutic opportunities. rsc.org

Overview of Hydroxyisoquinoline Carboxylic Acid Derivatives in Contemporary Academic Inquiry

Within the broader class of isoquinoline derivatives, those featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group have garnered significant interest in contemporary research. The presence of these two functional groups imparts specific chemical properties that are highly advantageous for biological applications. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid moiety is typically ionized at physiological pH, enabling ionic interactions. rsc.org

The combination of a hydroxyl group and a carboxylic acid on the isoquinoline scaffold creates a powerful metal-chelating motif. This is particularly evident in the isomeric quinoline (B57606) series, where 8-hydroxyquinoline-2-carboxylic acid and its analogs have been extensively studied as potent inhibitors of metalloenzymes by binding to the active site metal ion. nih.govnih.gov This inhibitory action is a key area of investigation for developing treatments for a variety of diseases.

Research into hydroxyisoquinoline carboxylic acid derivatives, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has highlighted their role as constrained amino acid analogs in peptide-based drugs. rsc.org The synthesis of various substituted hydroxyisoquinoline carboxylic acids is an active area of chemical research, with a focus on developing efficient synthetic routes to access structurally diverse molecules for biological screening. mdpi.comrsc.org These efforts aim to explore how the positions of the hydroxyl and carboxyl groups on the isoquinoline framework influence their biological activity and potential as therapeutic agents.

Research Trajectories for 8-Hydroxyisoquinoline-4-carboxylic Acid

While extensive research exists for the broader isoquinoline and hydroxyquinoline families, publicly available scientific literature focusing specifically on this compound is notably limited. Much of the available data pertains to its isomeric counterpart, 8-hydroxyquinoline-4-carboxylic acid. However, based on the known chemical and biological properties of related structural motifs, several potential research trajectories for this compound can be proposed.

A primary avenue of investigation would be its potential as a metalloenzyme inhibitor. The 8-hydroxy group and the adjacent heterocyclic nitrogen atom form a classic bidentate chelation site, similar to the well-studied 8-hydroxyquinolines. nih.gov The addition of a carboxylic acid at the 4-position could modulate this metal-binding affinity and introduce further interactions within an enzyme's active site. Therefore, a logical research direction would be to screen this compound against various metalloenzymes, particularly 2-oxoglutarate (2OG)-dependent oxygenases, where related quinoline compounds have shown significant inhibitory activity. nih.gov

Another promising research trajectory involves its use as a scaffold for the development of chemical probes or imaging agents. The inherent fluorescence of the 8-hydroxyquinoline (B1678124) core is often enhanced upon metal chelation, a property that could be exploited to develop sensors for specific metal ions in biological systems. researchgate.net Furthermore, computational studies, including molecular docking, could be employed to predict potential biological targets and guide the rational design of derivatives with enhanced potency and selectivity. researchgate.netnih.gov The synthesis of a library of derivatives, modifying both the carboxylic acid and the aromatic rings, would be essential to establish structure-activity relationships (SAR) and identify lead compounds for further development in areas such as anticancer or antimicrobial research. frontiersin.org

Data Tables

Table 1: Comparison of Related Hydroxy-Aromatic Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Known Research Areas |

| 8-Hydroxyiso quinoline-4-carboxylic acid | C₁₀H₇NO₃ | 189.17 | Isoquinoline core, 8-OH, 4-COOH | Limited specific data; potential metalloenzyme inhibition |

| 8-Hydroxyquinoline -4-carboxylic acid | C₁₀H₇NO₃ | 189.17 | Quinoline core, 8-OH, 4-COOH | Enzyme inhibition, synthesis of derivatives rsc.org |

| 8-Hydroxyquinoline-2-carboxylic acid | C₁₀H₇NO₃ | 189.17 | Quinoline core, 8-OH, 2-COOH | Antiviral, antibacterial, metalloenzyme inhibition nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) | C₁₀H₁₁NO₂ | 177.20 | Tetrahydroisoquinoline core, 3-COOH | Constrained amino acid analog in peptidomimetics rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxyisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-1-2-6-7(9)4-11-5-8(6)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTGPRAATYYLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273391 | |

| Record name | 4-Isoquinolinecarboxylic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1958106-10-9 | |

| Record name | 4-Isoquinolinecarboxylic acid, 8-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1958106-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinecarboxylic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Hydroxyisoquinoline 4 Carboxylic Acid and Its Derivatives

Classical and Modern Approaches to Isoquinoline (B145761) Ring Construction

The formation of the isoquinoline skeleton is a critical step in the synthesis of 8-hydroxyisoquinoline-4-carboxylic acid. Various methods have been developed, ranging from traditional cyclization reactions to more contemporary strategies involving multi-step sequences.

Cyclization Reactions of Substituted Precursors (e.g., o-Amino Acetophenone (B1666503) Derivatives)

One classical approach to quinoline (B57606) synthesis that can be conceptually adapted for isoquinolines is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govresearchgate.netresearchgate.netnih.govrsc.orgresearchgate.net While primarily used for quinolines, modifications of this strategy can be envisioned for the synthesis of isoquinoline scaffolds. For instance, the reaction of a suitably substituted o-amino acetophenone derivative with a reagent providing the remaining atoms of the pyridine (B92270) ring could potentially lead to the formation of an isoquinoline core. The reaction is often catalyzed by acids or bases and can be optimized by screening various catalysts and reaction conditions to improve yields. nih.govresearchgate.net

Pictet-Spengler and Related Condensation Strategies for Tetrahydroisoquinoline Intermediates

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines. beilstein-journals.orgthermofisher.comwikipedia.orgjk-sci.comnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. beilstein-journals.orgthermofisher.comwikipedia.orgjk-sci.comnih.gov For the synthesis of an 8-hydroxyisoquinoline precursor, a phenethylamine (B48288) derivative with a hydroxyl group at the meta-position relative to the ethylamine (B1201723) side chain, such as 3-hydroxyphenethylamine, would be the required starting material. The reaction with an appropriate carbonyl compound under acidic conditions would lead to the formation of an 8-hydroxytetrahydroisoquinoline intermediate. The success and yield of the Pictet-Spengler reaction are often dependent on the nature of the substituents on the aromatic ring and the choice of the carbonyl component and acid catalyst. beilstein-journals.orgjk-sci.com

A significant modification of the classical isoquinoline synthesis is the Pomeranz–Fritsch–Bobbitt (PFB) reaction, which provides access to tetrahydroisoquinolines. The Bobbitt modification involves the hydrogenation of an intermediate imine to an aminoacetal, which then undergoes acid-catalyzed cyclization. beilstein-journals.orgthermofisher.comacs.orgnih.gov This method is particularly useful for accessing substituted tetrahydroisoquinolines and can be adapted for the synthesis of 8-hydroxy derivatives by starting with the appropriate substituted benzaldehyde. beilstein-journals.org

Oxidative Aromatization Techniques for Hydroxyisoquinoline Systems

Once the 8-hydroxytetrahydroisoquinoline intermediate is obtained, the final step in constructing the aromatic isoquinoline ring is an oxidative aromatization (dehydrogenation). Various oxidizing agents can be employed for this transformation. Manganese dioxide (MnO₂) is a commonly used reagent for the aromatization of nitrogen-containing heterocyclic compounds, such as 1,4-dihydropyridines, and can be applied to the oxidation of tetrahydroisoquinolines. researchgate.netresearchgate.net The reaction conditions, including the solvent and temperature, need to be carefully controlled to achieve efficient conversion to the desired 8-hydroxyisoquinoline without the formation of side products. researchgate.net

Regioselective Functionalization and Carboxylation

Following the successful construction of the 8-hydroxyisoquinoline ring, the next critical stage is the regioselective introduction of the carboxylic acid group at the C4 position.

Introduction of Carboxylic Acid Functionality via Formylation and Subsequent Oxidation

A common and effective method for introducing a carboxylic acid group onto an aromatic ring is a two-step process involving formylation followed by oxidation. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netresearchgate.netrsc.orgacs.orguva.nlresearchgate.netsemanticscholar.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic substrate. rsc.orgacs.orgorganic-chemistry.org For 8-hydroxyisoquinoline, the hydroxyl group at the C8 position activates the aromatic ring, directing the electrophilic substitution. The regioselectivity of the Vilsmeier-Haack reaction on substituted quinolines and isoquinolines can be influenced by the existing substituents and reaction conditions. nih.gov Careful control of these parameters is necessary to achieve selective formylation at the desired C4 position.

Once the 8-hydroxyisoquinoline-4-carbaldehyde is synthesized, the final step is the oxidation of the aldehyde group to a carboxylic acid. Silver oxide (Ag₂O) is a mild and effective oxidizing agent for the conversion of aldehydes to carboxylic acids. wikipedia.org This oxidation is typically carried out under neutral or slightly basic conditions and is known for its high efficiency and tolerance of other functional groups.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Isoquinoline Synthesis

For the isoquinoline ring-forming reactions, such as the Pomeranz–Fritsch–Bobbitt synthesis, modifications to the acid catalyst and reaction conditions can significantly impact the outcome, especially for non-activated or moderately-activated aromatic systems. beilstein-journals.org Similarly, in the Friedländer synthesis, the choice of catalyst, whether traditional acids and bases or more modern heterogeneous catalysts, plays a crucial role in the reaction's efficiency and environmental footprint. nih.govnih.gov

In the functionalization steps, such as the Vilsmeier-Haack formylation, the molar ratios of the reagents and the reaction temperature are critical for controlling the regioselectivity and preventing the formation of byproducts. Subsequent oxidation of the aldehyde can also be optimized by selecting the appropriate oxidizing agent and reaction conditions to ensure a clean and high-yielding conversion to the final carboxylic acid.

Below is a table summarizing the key synthetic transformations and the reagents/reactions involved:

| Transformation | Reaction/Reagent | Purpose |

| Isoquinoline Ring Construction | Friedländer Annulation (adapted) | Formation of the isoquinoline core from o-amino acetophenone derivatives. |

| Tetrahydroisoquinoline Synthesis | Pictet-Spengler Reaction | Cyclization of a β-arylethylamine to form a tetrahydroisoquinoline intermediate. |

| Tetrahydroisoquinoline Synthesis | Pomeranz–Fritsch–Bobbitt Reaction | Alternative route to substituted tetrahydroisoquinolines. |

| Aromatization | Manganese Dioxide (MnO₂) Oxidation | Dehydrogenation of the tetrahydroisoquinoline intermediate to the aromatic isoquinoline. |

| Formylation | Vilsmeier-Haack Reaction | Introduction of a formyl group at the C4 position of the 8-hydroxyisoquinoline ring. |

| Oxidation | Silver Oxide (Ag₂O) | Oxidation of the 4-formyl group to a carboxylic acid. |

Advanced Synthetic Strategies for this compound and its Derivatives

The synthesis of polysubstituted isoquinolines, such as this compound, often requires sophisticated methodologies to achieve desired substitution patterns and high yields. Modern synthetic chemistry has seen the emergence of advanced strategies that offer improvements in efficiency, environmental impact, and reaction conditions. These include the application of nanocatalysts in line with green chemistry principles, the use of microwave irradiation to accelerate reactions, and the strategic implementation of protective group chemistry in multi-step syntheses.

Nanocatalyst-Based Green Chemistry Applications

The use of nanocatalysts is a rapidly growing area in organic synthesis, offering advantages such as high reactivity, better selectivity, and improved stability. taylorfrancis.com These catalysts align with the principles of green chemistry by enabling reactions under milder conditions, often in environmentally benign solvents like water, and allowing for catalyst recyclability. acs.orgnih.gov While direct nanocatalytic synthesis of this compound is not extensively documented, the application of nanocatalysts in the synthesis of related quinoline and isoquinoline structures demonstrates the potential of this approach.

Several heterocyclic compounds, including quinolines and isoquinolines, have been successfully synthesized using various nanocatalysts. acs.org For instance, the synthesis of pyrrolo-isoquinoline derivatives has been achieved through a multicomponent reaction using potassium fluoride-impregnated clinoptinolite nanoparticles (KF/clinoptinolite NPs) as an efficient and reusable catalyst in an aqueous medium. taylorfrancis.com This approach highlights the potential for constructing complex isoquinoline frameworks using green chemistry principles.

In the realm of quinoline synthesis, which shares structural similarities with isoquinolines, a variety of nanocatalysts have been employed. nih.gov For example, a magnetically recyclable heterogeneous catalyst, CoFe2O4@SiO2@Co(III) salen complex, has been used for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov This reaction proceeds in high yields under solvent-free conditions, showcasing the environmental benefits of nanocatalysis. The reaction conditions for this particular synthesis are summarized in the table below.

Table 1: Nanocatalyst Application in a Related Synthesis

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Pyruvic acid, 1-Naphthylamine, Benzaldehydes | CoFe2O4@SiO2@Co(III) salen complex | None | 80 | 30 | High |

The principles demonstrated in these related syntheses suggest that a nanocatalyst-based approach could be developed for the synthesis of this compound or its precursors, potentially offering a greener and more efficient synthetic route.

Microwave-Assisted Synthetic Protocols in Related Isoquinoline Systems

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. nih.govshd-pub.org.rs This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isoquinoline derivatives.

One notable application is the microwave-assisted synthesis of isoquinoline derivatives as CB2 receptor agonists. nih.gov This study reports the synthesis of a variety of substituted isoquinolines, including an N-(morpholinyl)-1-(3-(trifluoromethyl)phenylamino)isoquinoline-4-carboxamide. nih.gov The use of microwave irradiation in these syntheses significantly reduced reaction times and improved efficiency.

Another relevant example, although in the quinoline series, is the facile and efficient microwave-assisted synthesis of quinoline-4-carboxylic acids. researchgate.netccspublishing.org.cn This demonstrates the utility of microwave energy in promoting the formation of the carboxylic acid-substituted heterocyclic core.

The synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives has also been effectively carried out using microwave irradiation. shd-pub.org.rs In this procedure, the reaction mixture was irradiated in a microwave reactor at 100°C, leading to the desired products in significantly reduced reaction times compared to conventional heating methods. The key parameters for this microwave-assisted reaction are detailed in the table below.

Table 2: Microwave-Assisted Synthesis of Tetrahydroisoquinoline Derivatives

| Reactants | Catalyst | Solvent | Temperature (°C) | Power (watts) | Time (min) |

|---|---|---|---|---|---|

| N-substituted methanesulfonamides, Paraformaldehyde | PPA/SiO2 | Toluene | 100 | 1200 | 60 |

These examples underscore the potential of microwave-assisted protocols for the efficient synthesis of the this compound scaffold and its derivatives, offering advantages in terms of speed and yield.

Protective Group Chemistry in Multi-Step Isoquinoline Synthesis

The synthesis of multifunctional molecules like this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure chemoselectivity in subsequent reactions. ucoz.comoup.comwikipedia.org A successful multi-step synthesis relies on a well-designed strategy for the introduction and removal of these protecting groups. vdoc.pub

In the context of synthesizing substituted 8-hydroxyquinolines (a structural isomer of the target molecule), the hydroxyl group is often protected to allow for modifications on other parts of the molecule. scispace.com For instance, the benzyl (B1604629) group is a common protecting group for the 8-hydroxyl function, which can be introduced and later removed under specific conditions. scispace.com

Similarly, the carboxylic acid group can be protected, typically as an ester (e.g., methyl or ethyl ester), to prevent its interference in reactions targeting other parts of the molecule. oup.com The choice of ester is crucial, as it must be stable to the reaction conditions used in subsequent steps and be readily cleavable without affecting other functional groups.

A multi-step synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates illustrates a practical application of protective group strategies. nih.gov In this synthesis, the hydroxyl group of 8-hydroxyquinoline (B1678124) is first involved in bromination and nitration reactions, followed by reduction to an amino group, before finally reacting with sulfonyl chlorides. This sequence highlights the careful management of functional group transformations.

The synthesis of complex biomolecules, such as in peptide synthesis, heavily relies on orthogonal protecting group strategies, where one group can be selectively removed in the presence of others. wikipedia.org This principle is directly applicable to the synthesis of this compound, where both the hydroxyl and carboxylic acid groups may require protection at different stages of the synthesis. For example, a base-labile protecting group could be used for one function, while an acid-labile or hydrogenolysis-cleavable group is used for the other, allowing for their selective removal.

Table 3: Common Protecting Groups for Hydroxyl and Carboxylic Acid Functionalities

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|---|

| Hydroxyl | Benzyl ether | Bn | Williamson ether synthesis (e.g., NaH, BnBr) | Hydrogenolysis (e.g., H2, Pd/C) |

| Carboxylic Acid | Methyl ester | Me | Fischer esterification (e.g., MeOH, H+) | Saponification (e.g., NaOH, H2O) |

| Carboxylic Acid | tert-Butyl ester | tBu | Acid-catalyzed addition to isobutylene | Acidolysis (e.g., TFA) |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMSCl, imidazole | Fluoride ion (e.g., TBAF) or acid |

A hypothetical synthetic route to this compound would likely involve the protection of the hydroxyl group as a benzyl ether and the carboxylic acid as a methyl ester. This would allow for modifications to the isoquinoline core, followed by sequential deprotection, for instance, saponification of the ester followed by hydrogenolysis of the benzyl ether, to yield the final product.

Advanced Spectroscopic and Structural Elucidation of Isoquinoline Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 8-Hydroxyisoquinoline-4-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed for a complete structural assignment.

¹H and ¹³C NMR Spectral Interpretation

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of its functional groups and the heterocyclic ring system.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core, as well as labile protons from the hydroxyl and carboxylic acid groups. The aromatic protons will appear in the typical downfield region (around 7.0-9.0 ppm). The proton on the carbon adjacent to the nitrogen (C1) is expected to be the most deshielded. The protons on the benzene (B151609) ring portion will be influenced by the electron-donating hydroxyl group. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its exact position can be sensitive to solvent and concentration. pressbooks.publibretexts.org Similarly, the phenolic hydroxyl proton signal is also broad and its chemical shift is variable.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carboxyl carbon is characteristically found in the most downfield region of the spectrum, typically between 165-185 ppm. pressbooks.pub The carbon atoms of the aromatic rings will resonate in the range of approximately 110-150 ppm. The carbon atom bonded to the hydroxyl group (C8) will experience a significant downfield shift due to the oxygen's electronegativity. Conversely, the carbon atoms ortho and para to the hydroxyl group will be shielded.

Expected ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

¹H NMR (Predicted)| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 | 8.5 - 9.0 | Singlet |

| H3 | 8.0 - 8.5 | Singlet |

| H5 | 7.2 - 7.8 | Doublet |

| H6 | 7.0 - 7.6 | Triplet |

| H7 | 7.0 - 7.6 | Doublet |

| 8-OH | 9.0 - 11.0 | Broad Singlet |

¹³C NMR (Predicted)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C1 | 145 - 155 |

| C3 | 135 - 145 |

| C4 | 120 - 130 |

| C4a | 130 - 140 |

| C5 | 115 - 125 |

| C6 | 120 - 130 |

| C7 | 110 - 120 |

| C8 | 150 - 160 |

| C8a | 140 - 150 |

Application of Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H5, H6, and H7 on the benzene portion of the isoquinoline ring, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and usually pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like C4, C4a, C8, C8a, and the carboxyl carbon) and for piecing together the entire molecular framework by showing long-range connectivities. For example, the proton at H1 would be expected to show a correlation to C3, C8a, and C4.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent feature would be a very broad absorption band for the O-H stretching vibration of the carboxylic acid group, typically appearing in the region of 2500-3300 cm⁻¹. pressbooks.puborgchemboulder.com This broadness is a result of hydrogen bonding. Superimposed on this band may be the C-H stretching vibrations of the aromatic ring. The O-H stretch of the phenolic hydroxyl group would also contribute to this region.

The carbonyl (C=O) stretching vibration of the carboxylic acid group is expected to produce a strong, sharp absorption band between 1690 and 1760 cm⁻¹. orgchemboulder.com Its exact position can be influenced by conjugation with the aromatic ring system.

Other significant absorptions include C=N and C=C stretching vibrations from the isoquinoline ring system, which are expected in the 1450-1620 cm⁻¹ region. A C-O stretching vibration for the phenolic hydroxyl group should also be visible, typically around 1200-1300 cm⁻¹.

Characteristic IR Absorption Bands for this compound (Expected)

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Phenolic O-H | Stretch | 3200 - 3600 | Broad, Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Carboxylic Acid C=O | Stretch | 1690 - 1760 | Strong |

| Aromatic C=C & C=N | Stretch | 1450 - 1620 | Medium to Strong |

| C-O | Stretch | 1200 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (molecular formula C₁₀H₇NO₃), the calculated monoisotopic mass is approximately 189.04 Da. The high-resolution mass spectrum should show a molecular ion peak (M⁺) at this m/z value, confirming the elemental composition.

Electron ionization (EI) would likely lead to significant fragmentation. The fragmentation pathways are predictable based on the structure. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Another likely fragmentation is the loss of carbon monoxide (CO, M-28) from the carboxyl group after an initial loss of water. The stable isoquinoline ring system would also lead to characteristic fragments.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Possible Fragmentation Pathway |

|---|---|---|

| 189 | [M]⁺ | Molecular Ion |

| 172 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 144 | [M-COOH]⁺ | Loss of the carboxyl group |

| 161 | [M-CO]⁺ | Loss of carbon monoxide (less common directly) |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Computational Chemistry and Molecular Modeling Studies of Hydroxyisoquinoline Carboxylic Acids

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the geometry, electronic properties, and reactivity of molecules like 8-hydroxyisoquinoline-4-carboxylic acid. DFT calculations can determine key quantum chemical parameters that shed light on a molecule's behavior.

Studies on the closely related 8-hydroxyquinoline (B1678124) (8-HQ) scaffold provide a model for understanding the insights gained from DFT. researchgate.net Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to optimize the molecular geometry and compute electronic properties. researchgate.netnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For instance, the energy gap for 8-HQ has been theoretically determined to be approximately 4.52 eV. researchgate.net

Table 1: Key Quantum Chemical Parameters Calculated via DFT

| Parameter | Description | Significance in Reactivity Prediction |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. Represents the ability to donate an electron. | Higher energy indicates a better electron donor. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. Represents the ability to accept an electron. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A small gap implies high polarizability and high chemical reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around a molecule. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for intermolecular interactions. nih.gov |

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for identifying potential biological targets of compounds like this compound and understanding the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). mdpi.com A lower binding energy generally indicates a more favorable and stable interaction. biointerfaceresearch.com Docking studies on quinoline-4-carboxylic acid derivatives have demonstrated their potential to bind to various protein targets, including those associated with malaria, tuberculosis, and cancer. ijcps.org For example, derivatives have shown excellent docking scores against malarial proteins (PDB ID: 1CET) and tuberculosis proteins (PDB ID: 2X22). ijcps.org

The analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: Formed between the ligand and specific amino acid residues (e.g., with LYS, ASP). mdpi.com The hydroxyl and carboxylic acid groups of this compound are prime candidates for forming such bonds.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues (e.g., with LEU, VAL, PHE). mdpi.com

π-π Stacking: Interactions between the aromatic rings of the quinoline (B57606) scaffold and aromatic amino acid residues like tyrosine (TYR) or phenylalanine (PHE).

These simulations provide a static snapshot of the binding mode, offering valuable hypotheses about the mechanism of action that can be further investigated experimentally or with more advanced computational methods. mdpi.com

Table 2: Example of Molecular Docking Interaction Analysis

| Protein Target (PDB ID) | Ligand Class | Key Interacting Residues | Types of Interactions | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Heat Shock Protein 90 (HSP90AA1) | Carnosol (for methodology reference) | ASN51, LEU107, PHE138, TYR139, VAL150, TRP162 | Hydrogen Bonds, Hydrophobic | -10.9 mdpi.com |

| Malarial Protein (1CET) | 2-aryl-quinoline-4-carboxylic acids | Not specified | Hydrogen Bonds | -8.29 ijcps.org |

| Tuberculosis Protein (2X22) | 2-aryl-quinoline-4-carboxylic acids | Not specified | Hydrogen Bonds | -8.36 ijcps.org |

Molecular Dynamics (MD) Simulations for Characterizing Dynamic Ligand-Receptor Interactions and Conformational Stability

While molecular docking provides a static view of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. utupub.fi This technique is essential for assessing the stability of a ligand-receptor complex predicted by docking and for characterizing the nuanced, time-dependent interactions that govern binding. dntb.gov.ua

An MD simulation begins with the docked complex, which is then solvated in a water box with ions to mimic physiological conditions. biointerfaceresearch.com The simulation solves Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, typically nanoseconds to microseconds. utupub.fi The resulting trajectory provides detailed information on the conformational changes of both the ligand and the protein.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and remains structurally stable. biointerfaceresearch.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible or rigid regions of the protein upon ligand binding.

Interaction Analysis: MD simulations allow for the monitoring of specific interactions (like hydrogen bonds) throughout the simulation. This can reveal whether the key interactions predicted by docking are transient or stable over time. nih.gov

For example, MD simulations of 8-hydroxy-tetrahydroisoquinoline analogs bound to the 5-HT7 receptor showed that the 8-hydroxy substitution enabled more robust and stable interactions, which correlated with higher functional efficacy. nih.gov Such simulations are critical for refining lead compounds by providing a deeper understanding of the dynamic nature of their binding and conformational stability. dntb.gov.ua

Homology Modeling and Protein Structure Prediction in the Context of Ligand Binding

Molecular docking and MD simulations require a three-dimensional structure of the target protein, which is typically obtained through experimental methods like X-ray crystallography or cryo-electron microscopy. mdpi.com However, for many proteins, an experimental structure is not available. In such cases, homology modeling (or comparative modeling) can be used to generate a predictive 3D model. nih.gov

Homology modeling is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. dntb.gov.ua The process involves several key steps:

Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank or PDB) for proteins with known structures (templates) that have a high degree of sequence similarity. nih.gov

Sequence Alignment: The target sequence is aligned with the template sequence(s) to establish correspondences between residues. dntb.gov.ua

Model Building: A 3D model of the target protein is constructed based on the atomic coordinates of the aligned template structure. This often involves copying the coordinates of the conserved regions and modeling the variable loops. nih.govspringernature.com

Model Refinement and Validation: The generated model is energetically minimized to resolve any steric clashes and its stereochemical quality is assessed using tools like Ramachandran plots to ensure it is physically realistic. mdpi.com

Once a reliable homology model of a target protein is built, it can be used in subsequent molecular docking and MD simulations to study the binding of ligands like this compound. This approach expands the scope of computational drug design to include protein targets for which experimental structures are yet to be determined, facilitating the exploration of new therapeutic opportunities. nih.gov

Coordination Chemistry and Metal Complexation Research of Hydroxyisoquinoline Carboxylic Acids

Ligand Properties and Chelation Mechanisms

8-Hydroxyisoquinoline-4-carboxylic acid is a versatile ligand capable of forming stable chelate complexes with a wide array of metal ions. rroij.comscispace.com Its chelating ability stems from the presence of a hydroxyl group in proximity to the heterocyclic nitrogen atom, a characteristic feature of 8-hydroxyquinoline (B1678124) derivatives. rroij.comscispace.com The deprotonation of the hydroxyl group and the nitrogen atom of the isoquinoline (B145761) ring create a bidentate coordination site, allowing the ligand to bind to a metal ion through both the oxygen and nitrogen atoms. scirp.orgscirp.org This chelation results in the formation of a stable five-membered ring, a common feature in the coordination chemistry of 8-hydroxyquinolines. scirp.orgscirp.org

The introduction of a carboxylic acid group at the 4-position of the isoquinoline ring introduces an additional potential coordination site. Depending on the metal ion and reaction conditions, this compound can function as a tridentate ligand. In this mode, the carboxylic acid group can also participate in coordination, leading to the formation of an additional chelate ring and further enhancing the stability of the resulting metal complex. uncw.edu The involvement of the pyridine (B92270) nitrogen, phenolic oxygen, and a carboxylic oxygen as donor atoms results in remarkably high stability for the metal complexes. uncw.edu

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various established methods in coordination chemistry. A common approach involves the reaction of a soluble salt of the desired metal ion with the ligand in a suitable solvent. arabjchem.org The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Ethanol, methanol, and aqueous solutions are frequently employed. scirp.orgasianpubs.org

A typical synthetic procedure involves dissolving the this compound ligand in a warm solvent, often with the addition of a base such as sodium hydroxide (B78521) or ammonia (B1221849) to deprotonate the ligand and facilitate coordination. asianpubs.org A solution of the metal salt (e.g., chloride, nitrate, or acetate) is then added dropwise to the ligand solution with continuous stirring. arabjchem.org The reaction mixture is often heated to reflux to ensure complete reaction. asianpubs.org Upon cooling, the resulting metal complex, which is often insoluble, precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

The characterization of the synthesized metal complexes is carried out using a combination of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula of the complex, which helps in determining the metal-to-ligand ratio. Thermogravimetric analysis (TGA) is used to study the thermal stability of the complexes and to ascertain the presence of coordinated or lattice water molecules. asianpubs.org Spectroscopic methods such as Fourier-transform infrared (FT-IR) and UV-visible spectroscopy are essential for confirming the coordination of the ligand to the metal ion. scirp.org Magnetic susceptibility measurements are also performed to determine the magnetic properties of the complexes, which provides information about the electronic configuration of the metal ion. asianpubs.org

Spectroscopic and Structural Analysis of Coordination Compounds

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, which can be monitored by various techniques to confirm complex formation and to elucidate the structure of the resulting coordination compounds.

In the FT-IR spectrum , the broad O-H stretching vibration of the free ligand is typically observed to disappear or shift to a lower frequency upon complexation, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. scirp.org Furthermore, the C=N stretching vibration of the isoquinoline ring often shifts to a different wavenumber upon coordination of the nitrogen atom to the metal center. scirp.org The symmetric and asymmetric stretching vibrations of the carboxylic acid group are also sensitive to coordination and can provide evidence for its involvement in metal binding.

UV-visible absorption spectroscopy is another powerful tool for characterizing these complexes. The electronic spectrum of the free ligand typically shows absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic system. scirp.org Upon complexation, these bands may shift to longer wavelengths (a bathochromic or red shift), and new bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion. scirp.orgnih.gov The appearance of these new bands is a strong indication of complex formation. scirp.org

Below is an interactive data table summarizing the crystallographic data for a related compound, the Zn(II) complex of 8-hydroxyquinoline-2-carboxylic acid, which provides insight into the potential structural parameters of complexes with this compound. uncw.edu

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.152(3) |

| b (Å) | 9.227(4) |

| c (Å) | 15.629(7) |

| α (°) | 103.978(7) |

| β (°) | 94.896(7) |

| γ (°) | 108.033(8) |

| Volume (ų) | 935.4(7) |

| Z | 2 |

| R-factor | 0.0499 |

Table 1: Crystallographic data for [Zn((HQC)H)₂]·2H₂O, where HQC is 8-hydroxyquinoline-2-carboxylic acid. This data provides a reference for the types of crystal structures that may be formed by metal complexes of this compound.

Theoretical Investigations of Metal-Ligand Interactions

Theoretical investigations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for gaining deeper insights into the nature of metal-ligand interactions in coordination compounds of 8-hydroxyquinoline derivatives. elmergib.edu.lyscholarpublishing.orgmdpi.com These computational methods allow for the detailed study of the electronic structure, bonding, and spectroscopic properties of the metal complexes, complementing experimental findings. elmergib.edu.lyscholarpublishing.orgmdpi.com

Furthermore, theoretical studies can elucidate the electronic properties of the complexes. The calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies and their distribution provides insights into the electronic transitions observed in the UV-visible spectra. elmergib.edu.ly The energy gap between the HOMO and LUMO is an important parameter that influences the reactivity and stability of the complex. elmergib.edu.ly

Vibrational analysis using DFT can predict the infrared spectra of the complexes. elmergib.edu.lyscholarpublishing.org The calculated vibrational frequencies can be compared with the experimental FT-IR spectra to aid in the assignment of the observed bands and to confirm the coordination of the ligand to the metal ion. elmergib.edu.lyscholarpublishing.org

Theoretical investigations also play a crucial role in understanding the stability of different spin states of the metal complexes, especially for transition metals like iron(III). nih.gov By calculating the relative energies of different spin states (e.g., high-spin vs. low-spin), it is possible to predict the ground state of the complex, which is essential for interpreting its magnetic properties and reactivity. nih.gov The calculated electronic spectra for different spin states can also be compared with experimental UV-visible spectra to confirm the spin state of the metal ion in the complex. nih.gov

Mechanistic Investigations of Biological Activities of Hydroxyisoquinoline Carboxylic Acid Derivatives in Vitro and in Silico

Enzyme Inhibition Studies and Kinetic Analysis

The 8-hydroxyisoquinoline-4-carboxylic acid scaffold and its derivatives have been the subject of significant research due to their ability to inhibit a range of enzymes critical to various pathological processes. These compounds primarily function as active-site directed inhibitors, often leveraging a metal-chelating pharmacophore to disrupt catalytic activity.

Derivatives of 8-hydroxyisoquinoline carboxylic acid are potent, broad-spectrum inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes, which include the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), require Fe(II) and 2OG as co-substrates for their catalytic activity. Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-1α, marking it for degradation. Inhibition of PHDs stabilizes HIF-1α, activating downstream genes involved in the response to hypoxia.

The inhibitory mechanism of these compounds is centered on their structural mimicry of the 2OG co-substrate. The 8-hydroxy and 4-carboxylate groups of the isoquinoline (B145761) scaffold chelate the active site Fe(II) ion in a bidentate fashion, occupying the same coordination sites as 2OG. This binding competitively blocks the natural co-substrate from accessing the active site, thereby halting the hydroxylation reaction. Kinetic analyses have confirmed that these compounds act as competitive inhibitors with respect to 2OG.

A close analog, 5-carboxy-8-hydroxyquinoline (IOX1), has been shown to be a potent inhibitor of multiple 2OG oxygenases, highlighting the broad-spectrum nature of this chemical class. Unlike some other common 2OG oxygenase inhibitors, IOX1 demonstrates good cell permeability and is active against both nuclear and cytosolic enzymes without requiring ester modification.

Table 1: Inhibitory Activity of 5-Carboxy-8-hydroxyquinoline (IOX1) against a Panel of 2OG-Dependent Oxygenases Data sourced from studies on a close analogue to this compound.

| Enzyme Target | Enzyme Family | IC50 (µM) |

|---|---|---|

| PHD2 (EGLN1) | HIF Prolyl Hydroxylase | 0.022 |

| FIH (HIF1AN) | HIF Asparaginyl Hydroxylase | 0.020 |

| JMJD2A (KDM4A) | Histone Demethylase | 0.040 |

| JMJD2C (KDM4C) | Histone Demethylase | 0.025 |

| JMJD2E (KDM4E) | Histone Demethylase | 0.024 |

| FTO | Nucleic Acid Demethylase | 7 |

The 8-hydroxyquinoline (B1678124) core is a key pharmacophore found in inhibitors of various viral enzymes that depend on divalent metal ions for their catalytic function. While direct studies on this compound are limited, extensive research on structurally related compounds, particularly 2-hydroxyisoquinoline-1,3-diones (HIDs), provides significant insight into the potential inhibitory mechanisms. nih.gov

HIV Reverse Transcriptase (RT) RNase H Domain: The RNase H function of HIV-1 RT is essential for viral replication, as it degrades the RNA strand of RNA:DNA hybrids during reverse transcription. The active site of RNase H contains two crucial magnesium ions (Mg²⁺). Hydroxyisoquinoline derivatives function as active-site inhibitors by chelating these two metal ions, displacing them or blocking their interaction with the substrate. This mode of inhibition effectively halts the enzymatic cleavage of the RNA template. Some derivatives show selectivity, inhibiting the RNase H function more potently than the polymerase function of the reverse transcriptase.

HIV-1 Integrase (IN): HIV-1 integrase, another critical enzyme for viral replication, catalyzes the insertion of viral DNA into the host genome. This process also relies on a two-metal catalytic mechanism within its active site. The 8-hydroxyquinoline scaffold is a recognized feature in dual inhibitors of both HIV-1 integrase and the RNase H domain of reverse transcriptase, owing to the structural and functional similarities between the active sites of these enzymes. The compounds competitively inhibit the strand transfer reaction by binding to the Mg²⁺ ions, preventing the catalytic steps required for DNA integration.

HCV NS5B Polymerase: The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase essential for viral genome replication. nih.gov While multiple classes of inhibitors exist, those targeting the active site often interfere with the necessary conformational changes or metal cofactors required for polymerization. The 8-hydroxyquinoline scaffold has been explored for its potential to inhibit NS5B, likely through chelation of the magnesium ions in the enzyme's active site, a mechanism shared with its inhibition of HIV enzymes.

The quinoline (B57606) core is a privileged scaffold in medicinal chemistry and has been incorporated into inhibitors targeting a wide array of enzymes, including protein kinases. While specific data for this compound is not extensively documented, related quinoline- and quinazoline-carboxylic acid derivatives have been developed as potent kinase inhibitors. google.com

For example, quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of tyrosine kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR). google.com These inhibitors typically function by competing with ATP for binding in the kinase domain's active site. The quinoline ring system forms key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, while the carboxylic acid moiety can form critical interactions with residues in the hinge region or solvent-exposed areas. This suggests that the this compound framework has the potential to be adapted for kinase inhibition, where the core structure provides a foundation for ATP-competitive binding.

Molecular Interactions with Protein Targets and Receptor Binding Mechanisms

The biological activity of this compound and its derivatives is fundamentally linked to their specific molecular interactions with protein targets. The recurring theme across different enzyme classes is the compound's ability to engage with metal cofactors and form stabilizing hydrogen bonds within the active site.

The binding affinity of 8-hydroxyisoquinoline carboxylic acid derivatives varies significantly depending on the specific target enzyme and the substitution pattern on the isoquinoline ring.

2-Oxoglutarate-Dependent Oxygenases: As shown in Table 1, analogs like IOX1 exhibit nanomolar IC50 values against a wide range of 2OG oxygenases. This indicates very high binding affinity but poor selectivity among the members of this enzyme superfamily. The conserved nature of the Fe(II) and 2OG binding sites across these enzymes accounts for this broad-spectrum activity.

Viral Enzymes: For related HID compounds targeting HIV-1 RT, binding affinities can reach the sub-micromolar range. For instance, the inhibitor YLC2-155, a 2-hydroxyisoquinoline-1,3-dione derivative, inhibits the RNase H function with an IC50 of 0.65 µM and the polymerase function with an IC50 of 2.6 µM. This demonstrates a modest but clear selectivity for the RNase H domain over the polymerase domain of the same enzyme. The selectivity is influenced by substituents on the isoquinoline core that can form additional interactions with non-conserved residues near the active site.

Kinases: The binding affinity of quinoline-based kinase inhibitors can be very high, often in the low nanomolar range. Selectivity is a major focus in their development and is achieved by designing substituents that exploit subtle differences in the amino acid composition of the ATP-binding pockets across different kinases.

The primary interaction driving the inhibitory activity of this compound class is metal chelation, supplemented by a network of hydrogen bonds and other non-covalent interactions. nih.gov

Interaction with 2OG-Dependent Oxygenases: Crystallographic studies of IOX1 (5-carboxy-8-hydroxyquinoline) bound to 2OG oxygenases provide a clear picture of the binding mode. The ligand binds to the active site Fe(II) via its 8-hydroxyl oxygen and the nitrogen atom of the isoquinoline ring. This bidentate chelation mimics the binding of the C1-carboxylate and C2-oxo groups of the natural co-substrate, 2OG. The inhibitor's own carboxylate group typically forms a salt bridge with a conserved basic residue (e.g., arginine or lysine) that normally binds the C5-carboxylate of 2OG. Unexpectedly, studies have shown that IOX1 can induce the translocation of the active site iron, a rare phenomenon where the ligand's binding pulls the metal ion to a different position within the active site.

Interaction with Viral Enzymes: In the active sites of HIV-1 RNase H and Integrase, the 8-hydroxyquinoline pharmacophore chelates the two catalytic Mg²⁺ ions. This interaction is crucial for inhibition, as it neutralizes the key catalytic components of the enzyme. The planar isoquinoline ring system can also engage in π-π stacking interactions with aromatic residues (e.g., tyrosine) in the active site. The carboxylate group at the 4-position can form additional hydrogen bonds or electrostatic interactions with nearby basic amino acid residues, further anchoring the inhibitor and enhancing its binding affinity. X-ray crystallography and molecular modeling have shown that these inhibitors can adopt multiple binding conformations within the RNase H active site, all centered around the chelation of the two magnesium ions.

Advanced Analytical Research Methodologies for 8 Hydroxyisoquinoline 4 Carboxylic Acid

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Separation and Identification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of 8-hydroxyisoquinoline-4-carboxylic acid, owing to the compound's polarity and non-volatile nature. Reversed-phase HPLC is commonly the method of choice. The analytical challenges presented by related 8-hydroxyquinoline (B1678124) compounds, such as their tendency to chelate with metal ions, often necessitate specific column chemistries and mobile phase compositions to achieve symmetrical peak shapes and high efficiency. sielc.comsielc.com

Method development often involves C18 or phenyl-silica stationary phases, which provide suitable retention and selectivity. sielc.comnih.gov The mobile phase typically consists of an acetonitrile (B52724) and water gradient, with the addition of modifiers like phosphoric acid or formic acid to control the ionization state of the carboxylic acid and phenolic hydroxyl groups, thereby improving chromatographic performance. sielc.comnih.govtsu.edu For complex matrices, specialized mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide enhanced separation. sielc.com

For unequivocal identification and structural confirmation, HPLC is coupled with mass spectrometry (LC-MS). This combination provides high sensitivity and selectivity, making it ideal for trace-level analysis. The use of volatile mobile phase modifiers, such as ammonium (B1175870) formate (B1220265) or formic acid, is essential for compatibility with mass spectrometry detection. sielc.comsielc.com Tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification by monitoring specific precursor-to-product ion transitions, a technique successfully applied to various 8-hydroxyquinoline analogues. nih.govtsu.edu

| Parameter | Condition 1 (General Purpose) | Condition 2 (LC-MS Compatibility) | Condition 3 (Alternative Selectivity) |

| Column | Primesep 200 (Mixed-Mode) sielc.com | Waters XTerra MS C18 nih.govtsu.edu | Phenyl-Silica nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid sielc.com | Acetonitrile/Water with 0.1% Formic Acid nih.govtsu.edu | Acetonitrile/Methanol/Water with 0.001 M NiCl₂ nih.gov |

| Detection | UV (e.g., 250 nm) sielc.com | Positive Ion ESI-MS/MS nih.govtsu.edu | UV (273 nm) nih.gov |

| Modifier Purpose | Ion suppression, peak shape improvement | Volatile buffer for MS ionization | Complex formation for separation |

This table presents exemplary conditions based on methodologies for closely related 8-hydroxyquinoline compounds and serves as a guide for method development.

Gas Chromatography (GC) and Derivatization Strategies for Volatile Analysis

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's structure, featuring polar hydroxyl and carboxylic acid functional groups, results in low volatility and poor thermal stability. colostate.edu At the high temperatures required for GC analysis, the underivatized molecule is prone to thermal degradation and exhibits poor chromatographic behavior, such as broad, tailing peaks. colostate.edu

Therefore, chemical derivatization is a mandatory step to enable GC-based analysis. The primary goal of derivatization is to convert the polar -OH and -COOH groups into less polar, more volatile, and more thermally stable moieties. colostate.edu The two most universal derivatization strategies for compounds containing these functional groups are silylation and alkylation. colostate.edu

Silylation: This process involves replacing the active hydrogen atoms in the hydroxyl and carboxylic acid groups with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS derivatives are significantly more volatile and suitable for GC analysis. colostate.edu

Alkylation: This strategy focuses on converting the carboxylic acid group into an ester, most commonly a methyl ester. This can be achieved using various reagents, such as diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃). colostate.edu The hydroxyl group may also be alkylated in this process.

The selection of a derivatization strategy requires careful optimization to ensure a complete and reproducible reaction, avoiding the formation of byproducts or analytical artifacts. nih.gov For instance, the choice of solvent during derivatization can be critical; pyridine (B92270) has been noted to help prevent the oxidative formation of artifacts that can occur under certain conditions. nih.gov

| Derivatization Strategy | Target Functional Groups | Common Reagents | Resulting Derivative | Key Advantage |

| Silylation colostate.edu | Carboxylic Acid, Hydroxyl | BSTFA, MSTFA, TMCS | Trimethylsilyl (TMS) ester and ether | Highly effective for both groups, creates volatile products. |

| Alkylation (Esterification) colostate.edu | Carboxylic Acid | Diazomethane, BF₃/Methanol, Acetyl Chloride/Methanol | Methyl ester | Specific for carboxylic acids, produces stable derivatives. |

Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometric methods offer a rapid, cost-effective, and accessible approach for the quantitative analysis of this compound. These techniques are typically based on the molecule's intrinsic ultraviolet (UV) absorbance or on the formation of colored complexes or derivatives that absorb light in the visible region.

The inherent UV absorbance of the isoquinoline (B145761) aromatic system allows for direct quantification. However, for enhanced sensitivity and selectivity, especially in complex sample matrices, methods involving colorimetric reactions are preferred. One common approach, used for related 8-hydroxyquinoline derivatives, involves an oxidative coupling reaction with a chromogenic agent like 4-aminoantipyrine (B1666024) or p-aminophenol to produce a intensely colored dye whose absorbance can be measured. researchgate.netnih.gov

A distinct and powerful spectrophotometric strategy leverages the potent metal-chelating ability of the 8-hydroxyisoquinoline scaffold. The compound can form stable and often colored complexes with various metal ions. By reacting this compound with a specific metal ion under controlled pH conditions, a unique metal-ligand complex is formed with a characteristic wavelength of maximum absorbance (λmax). The concentration of the compound can then be determined by measuring the absorbance at this wavelength. For example, the parent compound 8-hydroxyquinoline forms a distinct chelate with zinc (Zn²⁺) that can be quantified spectrophotometrically at approximately 384 nm. aurorabiomed.com.cnresearchgate.net This principle is adaptable for quantitative assays of its derivatives.

| Analytical Method | Principle | Analyte Form | Typical λmax | Reference Application |

| Direct UV Spectrophotometry | Intrinsic absorbance of the isoquinoline ring | Parent Compound | UV region (specific λmax requires experimental determination) | Basic quantification |

| Metal Chelation aurorabiomed.com.cnresearchgate.net | Formation of a colored complex with a metal ion | Metal-Ligand Complex (e.g., with Zn²⁺) | ~384 nm | Quantification via chelation |

| Oxidative Coupling researchgate.netnih.gov | Reaction with a chromogenic agent to form a dye | Antipyrine Dye | ~500 nm | Colorimetric determination |

Investigation of Stability and Degradation Pathways for Analytical Method Development

A thorough understanding of the stability of this compound is paramount for the development of robust and reliable analytical methods. Stability studies are essential to define appropriate conditions for sample handling, storage, and analysis to prevent degradation and ensure accurate results. Key factors influencing the stability of the compound include pH, temperature, light, and the presence of oxidizing agents. For related isoquinoline derivatives, it has been noted that pH-controlled buffers can be crucial for mitigating instability in aqueous solutions.

Investigating degradation pathways involves subjecting the compound to forced degradation or stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress). The resulting mixture is then analyzed, typically using a stability-indicating HPLC method, to separate the intact parent compound from any degradation products.

Studies on the microbial metabolism of similar compounds, such as quinoline-4-carboxylic acid, provide insight into potential degradation pathways. nih.gov These studies have identified metabolites formed through hydroxylation and subsequent ring-opening. nih.gov For instance, the degradation of quinoline-4-carboxylic acid by various bacterial strains has been shown to yield metabolites like 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 8-hydroxycoumarin-4-carboxylic acid. nih.gov Such compounds are plausible degradation products for this compound and should be considered as potential analytes during the development of stability-indicating methods. Further enzymatic processes, such as reduction catalyzed by enzymes like xenobiotic reductase A, have also been implicated in the degradation of related coumarin (B35378) intermediates. nih.gov

| Degradation Pathway | Potential Products | Precedent Compound | Reference |

| Microbial/Enzymatic Oxidation | 2-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | Quinoline-4-carboxylic acid | nih.gov |

| Microbial/Enzymatic Hydroxylation & Rearrangement | 8-hydroxycoumarin-4-carboxylic acid | Quinoline-4-carboxylic acid | nih.gov |

| Enzymatic Reduction | 8-hydroxy-3,4-dihydrocoumarin | 8-hydroxycoumarin | nih.gov |

Emerging Research Applications and Future Directions for Hydroxyisoquinoline Carboxylic Acid Derivatives

Development of Fluorescent Probes and Chemosensors

Currently, there is a lack of specific research articles detailing the use of 8-hydroxyisoquinoline-4-carboxylic acid as a fluorescent probe or chemosensor for metal ion detection or biological imaging. The closely related compound, 8-hydroxyquinoline (B1678124), is widely recognized for its excellent chelating properties, forming fluorescent complexes with a variety of metal ions. This has led to the extensive development of 8-hydroxyquinoline-based fluorescent sensors. It is plausible that this compound could exhibit similar properties, but dedicated studies are required to confirm and characterize such potential.

Applications in Metal Ion Detection

No specific studies on the application of this compound for metal ion detection were identified in the current scientific literature.

Probes for Biological Imaging in Experimental Models

There is no available research on the use of this compound as a probe for biological imaging in experimental models.

Radiotracer Development for Experimental Molecular Imaging

Research into radiolabeled isoquinoline (B145761) derivatives for molecular imaging is an active area. While direct studies on this compound are not prevalent, research on its hydrogenated and functionalized analogs provides a strong basis for its potential in this field.

Synthesis of Radiolabeled Derivatives

A notable study in the field of radiotracer development has focused on a derivative of this compound, specifically 8-[¹²³I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, often abbreviated as ITIC(OH). The synthesis of this radiolabeled compound was achieved through the IODO-GEN method. This method resulted in a radiochemical yield of 82±7% with a radiochemical purity greater than 99% after purification by high-performance liquid chromatography (HPLC).

Preclinical Evaluation in Experimental Models for Imaging Purposes

The preclinical evaluation of 8-[¹²³I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid [ITIC(OH)] has shown promising results for its use as an imaging agent for prostate cancer. In vivo studies in mice bearing human prostate cancer xenografts (PC-3 and DU-145) demonstrated the tracer's potential.

The radiotracer exhibited good in vivo stability and was primarily cleared from the body through urine. A key finding was the high and specific accumulation of ITIC(OH) in the tumors. The uptake in heterotopic tumors reached between 13.6±2.1% and 16.2±2.5% of the injected dose per gram (%ID/g) at 60 and 240 minutes post-injection, respectively. Similar high uptake was observed in orthotopic tumors. In contrast, the radioactivity in blood and other major organs was moderate and decreased over time, leading to a high tumor-to-background ratio, which is crucial for clear imaging. These findings suggest that ITIC(OH) is a promising candidate for further investigation as a clinical imaging agent for prostate cancer.

| Radiotracer Details | |

|---|---|

| Compound | 8-[¹²³I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid [ITIC(OH)] |

| Radiolabeling Method | IODO-GEN |

| Radiochemical Yield | 82 ± 7% |

| Radiochemical Purity | >99% (post-HPLC) |

| Preclinical Evaluation of ITIC(OH) | |

|---|---|

| Experimental Model | CD-1 nu/nu mice with human prostate cancer xenografts (PC-3 and DU-145) |

| Tumor Uptake (Heterotopic) | 13.6 ± 2.1% to 16.2 ± 2.5% ID/g (60-240 min) |

| Tumor Uptake (Orthotopic) | 14.8 ± 2.6% to 17.6 ± 3.4% ID/g (60-240 min) |

| Clearance Pathway | Primarily renal (urine) |

| Outcome | Promising candidate for prostate cancer imaging with high tumor-to-background ratios. |

Utility as a Chemical Building Block in the Synthesis of Complex Heterocyclic Compounds

The utility of this compound as a specific building block for the synthesis of more complex heterocyclic compounds is not well-documented in the available literature. In principle, the presence of the carboxylic acid, the hydroxyl group, and the isoquinoline core provides multiple reactive sites for further chemical modifications and elaborations. Classic synthetic methodologies for isoquinoline synthesis, such as the Pictet-Spengler and Pomeranz-Fritsch reactions, could potentially be adapted to create derivatives of this compound, which could then serve as scaffolds for more complex structures. However, specific examples of its use in this context are not readily found in current research.

Q & A

Q. What are the common synthetic routes for 8-hydroxyisoquinoline-4-carboxylic acid, and how do reaction conditions influence product purity?

The quinoline core is typically synthesized via condensation reactions between aniline derivatives and β-keto esters. For example, adjusting pH (acidic vs. alkaline conditions) and catalysts (e.g., sulfuric acid or Lewis acids) can alter regioselectivity and yield . Post-synthetic modifications, such as hydroxylation or carboxylation at specific positions, require controlled oxidation or substitution reactions. Purity is often optimized using recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming substituent positions on the quinoline ring, particularly distinguishing between hydroxyl and carboxylic acid groups. Infrared (IR) spectroscopy identifies functional groups like -OH (broad peak ~3200 cm⁻¹) and -COOH (C=O stretch ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (ESI-MS) confirms molecular weight .

Q. How do researchers screen for biological activities such as antimicrobial or anticancer potential?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability inhibition .

- Mechanistic insights : Fluorescence-based binding studies with DNA or proteins (e.g., BSA) to evaluate interaction modes .

Advanced Research Questions

Q. How can researchers optimize synthesis yields when scaling up this compound production?

Key variables include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in quinoline formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization yields .

- Reaction time/temperature : Microwave-assisted synthesis reduces time and minimizes side products (e.g., over-oxidized derivatives) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay protocols or compound purity. Solutions include:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or OECD criteria for cytotoxicity .

- Purity verification : Use orthogonal methods (e.g., HPLC + NMR) to confirm ≥95% purity before bioassays .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) to identify substituent-dependent trends .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- X-ray crystallography : Resolve binding modes with enzymes (e.g., topoisomerases) or DNA .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular docking : Predict interaction sites using software like AutoDock, validated by mutagenesis studies .

Q. How do structural modifications (e.g., halogenation) impact physicochemical properties and bioactivity?

- Electron-withdrawing groups (e.g., -Cl at position 7): Increase lipophilicity (logP) and membrane permeability, enhancing antimicrobial potency .

- Methoxy groups (e.g., position 6): Improve solubility but may reduce DNA intercalation efficiency due to steric hindrance .

- Carboxylic acid position : Derivatives with -COOH at position 4 show higher metal-chelation capacity, relevant for catalytic or diagnostic applications .